molecular formula C16H28BNO3Si B13719462 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid

4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid

Cat. No.: B13719462
M. Wt: 321.3 g/mol
InChI Key: TYYNPDWQSGWXHX-UHFFFAOYSA-N
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Description

4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to an azetidine ring substituted with a tert-butyldimethylsilyl group. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then functionalized with a tert-butyldimethylsilyl group. This intermediate is subsequently coupled with a phenylboronic acid derivative under conditions that promote the formation of the desired product. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The azetidine ring can be reduced under specific conditions.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while reduction of the azetidine ring can produce amines.

Scientific Research Applications

4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid has several scientific research applications:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butyldimethylsilyloxy)methyl]aniline
  • 3-[(tert-Butyldimethylsilyl)oxy]propanol
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

Compared to similar compounds, 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in synthetic organic chemistry .

Properties

Molecular Formula

C16H28BNO3Si

Molecular Weight

321.3 g/mol

IUPAC Name

[4-[[3-[tert-butyl(dimethyl)silyl]oxyazetidin-1-yl]methyl]phenyl]boronic acid

InChI

InChI=1S/C16H28BNO3Si/c1-16(2,3)22(4,5)21-15-11-18(12-15)10-13-6-8-14(9-7-13)17(19)20/h6-9,15,19-20H,10-12H2,1-5H3

InChI Key

TYYNPDWQSGWXHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN2CC(C2)O[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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